21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione (Mixture of Diastereomers)
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Overview
Description
21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione (Mixture of Diastereomers) is a synthetic glucocorticoid compound. It is structurally related to other corticosteroids and is used in various research applications due to its anti-inflammatory and immunosuppressive properties .
Preparation Methods
The synthesis of 21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Acetylation: Introduction of the acetoxy group at the 21st position.
Hydroxylation: Addition of hydroxyl groups at the 6 beta and 11 beta positions.
Formation of Propylmethylenedioxy Group: This involves the reaction of the steroid with propylmethylenedioxy reagents under specific conditions.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired diastereomers .
Chemical Reactions Analysis
21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: In cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Research on its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione is similar to other glucocorticoids such as:
Dexamethasone: A potent glucocorticoid with a 9 alpha-fluoro atom, which enhances its receptor binding affinity.
Triamcinolone: Another glucocorticoid with a similar structure but different functional groups at specific positions.
The uniqueness of 21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione lies in its specific functional groups and the presence of the propylmethylenedioxy moiety, which may confer distinct pharmacological properties .
Properties
Molecular Formula |
C27H36O8 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1 |
InChI Key |
PROKXHPTCWWSAS-NIMVQTRVSA-N |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)O |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O |
Origin of Product |
United States |
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